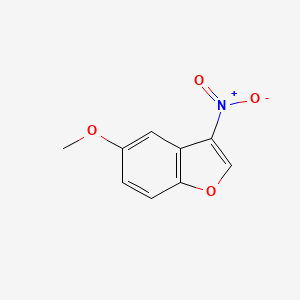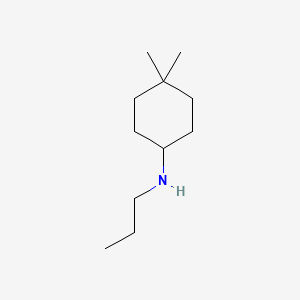
4,4-dimethyl-N-propylcyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl-N-propylcyclohexan-1-amine is an organic compound with the molecular formula C11H23N and a molecular weight of 169.31 g/mol . It is a cyclohexane derivative characterized by the presence of a dimethyl group at the 4th position and a propylamine group at the nitrogen atom. This compound is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-dimethyl-N-propylcyclohexan-1-amine typically involves the alkylation of cyclohexanone followed by reductive amination. The process begins with the reaction of cyclohexanone with a suitable alkylating agent, such as methyl iodide, in the presence of a base like sodium hydride. This step introduces the dimethyl groups at the 4th position. The resulting intermediate is then subjected to reductive amination using propylamine and a reducing agent like sodium cyanoborohydride to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
化学反応の分析
Types of Reactions: 4,4-Dimethyl-N-propylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, aryl halides, nucleophiles like sodium azide or sodium cyanide.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Alkylated or arylated amines.
科学的研究の応用
4,4-Dimethyl-N-propylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4,4-dimethyl-N-propylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For instance, it may bind to amine receptors in biological systems, influencing neurotransmitter release and signal transduction pathways .
類似化合物との比較
Cyclohexanamine: A simpler analog without the dimethyl and propyl groups.
4-Methylcyclohexanamine: Contains a single methyl group instead of two.
N-Propylcyclohexanamine: Lacks the dimethyl substitution at the 4th position.
Uniqueness: 4,4-Dimethyl-N-propylcyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
特性
分子式 |
C11H23N |
|---|---|
分子量 |
169.31 g/mol |
IUPAC名 |
4,4-dimethyl-N-propylcyclohexan-1-amine |
InChI |
InChI=1S/C11H23N/c1-4-9-12-10-5-7-11(2,3)8-6-10/h10,12H,4-9H2,1-3H3 |
InChIキー |
HHQGYPCFZBFUEO-UHFFFAOYSA-N |
正規SMILES |
CCCNC1CCC(CC1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetic acid](/img/structure/B13249355.png)
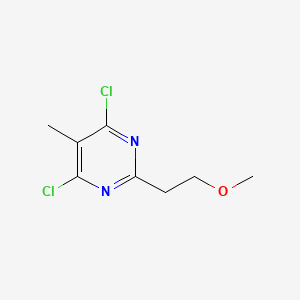
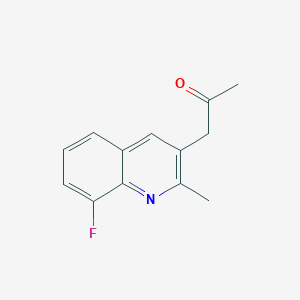
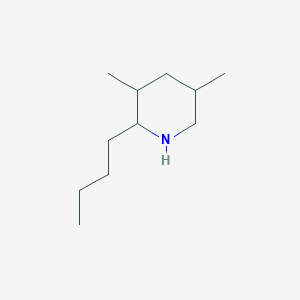
amine](/img/structure/B13249372.png)
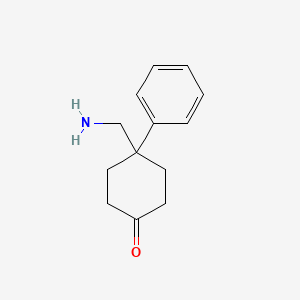
![1-[5-(1,2-Benzoxazol-3-ylmethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine](/img/structure/B13249385.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(6-bromopyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13249389.png)
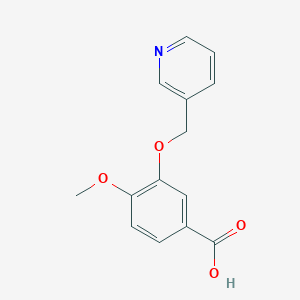
amine](/img/structure/B13249397.png)
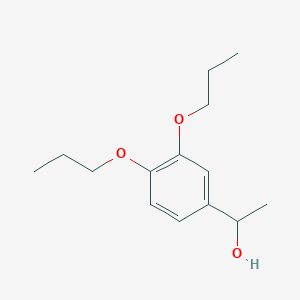
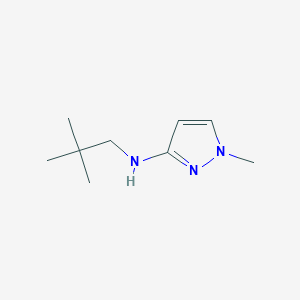
amine](/img/structure/B13249417.png)
